

Decoding the Architecture of Ristocetin A Sulfate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Ristocetin A sulfate*

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This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals engaged in the study of the glycopeptide antibiotic, **Ristocetin A sulfate**. This document provides a comprehensive structural analysis, detailing the molecular architecture, and offers insights into its biological interactions. The guide summarizes key quantitative data, outlines detailed experimental protocols, and presents mandatory visualizations to facilitate a deeper understanding of this complex molecule.

Core Structural Features of Ristocetin A Sulfate

Ristocetin A is a glycopeptide antibiotic produced by the bacterium *Amycolatopsis lurida*. Its structure is characterized by a complex heptapeptide backbone, rich in unusual amino acids, and adorned with a tetrasaccharide chain. The sulfate salt of Ristocetin A crystallizes as a dimer in the P21 monoclinic space group.[1] This dimeric form is crucial for its biological activity, creating two binding pockets for its target, the D-Ala-D-Ala terminus of bacterial cell wall precursors.

Crystallographic Data

The three-dimensional structure of Ristocetin A, in complex with a bacterial cell-wall mimetic, has been determined at a resolution of 1.0 Å.[2] The crystallographic data reveals a back-to-back dimeric structure. Two errors in the initially reported sugar stereochemistry were later corrected, and the refined structure is available.

For detailed crystallographic information, researchers are directed to the supplementary materials of the corrigendum to the original publication by Nahoum et al. (2011), which includes the corrected CIF file.

Quantitative Structural Data

A thorough analysis of the crystallographic data provides precise measurements of the molecular geometry of Ristocetin A. The following tables summarize key physicochemical properties and would be populated with specific bond lengths and angles derived from the CIF file.

Property	Value
Molecular Formula	C ₉₅ H ₁₁₀ N ₈ O ₄₄ ·H ₂ SO ₄
Molecular Weight	2166.0 g/mol
IUPAC Name	methyl (1S,2R,18R,19R,22R,34S,37R,40R,52S)-22-amino-2-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.2 ³ ,6.2 ¹⁴ ,17.2 ¹⁹ ,34.1 ⁸ ,1 ² ,1 ²³ ,27.1 ²⁹ ,33.1 ⁴¹ ,45.0 ¹⁰ ,37.0 ⁴⁶ ,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosane-52-carboxylate

Table 1: Physicochemical Properties of **Ristocetin A Sulfate**^[3]^[4]

Feature	Bond Length (Å)	Bond Angle (°)
Peptide Backbone		
Cα - C	Data from CIF	
N - Cα	Data from CIF	
C - N (peptide)	Data from CIF	
Glycosidic Linkages		
O - C1' (sugar)	Data from CIF	
C4 - O (aglycone)	Data from CIF	
Sulfate Group		
S - O	Data from CIF	
O - S - O	Data from CIF	

Table 2: Selected Bond Lengths and Angles of Ristocetin A (Data to be extracted from CIF file)

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are pivotal techniques for elucidating the structure of **Ristocetin A sulfate** in solution and verifying its molecular weight and fragmentation patterns.

NMR Spectroscopy

^1H and ^{13}C NMR studies are essential for confirming the connectivity and stereochemistry of the molecule. While complete spectral assignments for Ristocetin A are not readily available in public databases, studies on related glycopeptide antibiotics provide a framework for interpretation.^{[4][5]} The conformation of Ristocetin A in aqueous solution has been shown to be very similar to that in dimethyl sulfoxide.^[6]

Proton (¹ H) Signal	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
e.g., Anomeric H	[Value]	[e.g., d]	[Value]	[e.g., Sugar residue]

Carbon (¹³ C) Signal	Chemical Shift (ppm)	Assignment
e.g., Carbonyl C	[Value]	[e.g., Peptide backbone]

Table 3: Representative ¹H and ¹³C NMR Data for Ristocetin A (Data to be populated from dedicated spectral analysis)

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight of **Ristocetin A sulfate** and studying its fragmentation. In positive ion mode, the fragmentation of glycopeptides often involves the loss of sugar residues and cleavages within the peptide backbone. For sulfated compounds, a characteristic loss of the SO₃ group (80 Da) is typically observed.[7]

m/z Fragment	Proposed Structure / Neutral Loss
e.g., [M+H-SO ₃] ⁺	Loss of sulfur trioxide
e.g., [M+H-Sugar] ⁺	Loss of a terminal sugar residue

Table 4: Expected Mass Spectrometry Fragmentation of **Ristocetin A Sulfate** (Data to be populated from experimental results)

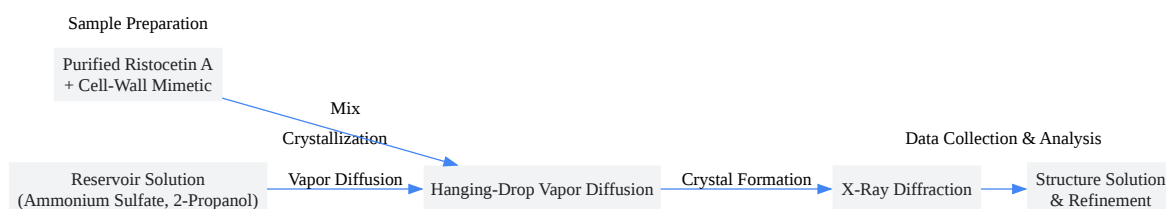
Experimental Protocols

Detailed methodologies are crucial for the reproducible structural analysis of **Ristocetin A sulfate**.

X-Ray Crystallography

The crystallization of Ristocetin A in complex with a bacterial cell-wall mimetic was achieved using the hanging-drop vapor diffusion method.

- Crystallization Solution: 2.7 M ammonium sulfate and 8% (v/v) 2-propanol.
- Procedure: A 1-5 μL drop of the sample is mixed with an equal volume of the precipitant solution and suspended over a reservoir of the precipitant. The setup is sealed and allowed to equilibrate, leading to slow crystallization.



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X-ray Crystallography Workflow

NMR Spectroscopy

For NMR analysis, proper sample preparation is critical to obtain high-resolution spectra.

- Sample Preparation: Dissolve 5-25 mg of **Ristocetin A sulfate** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or D_2O). The solution should be filtered to remove any particulate matter.
- Data Acquisition: Acquire ^1H and ^{13}C spectra on a high-field NMR spectrometer. For structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC are essential.



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NMR Spectroscopy Workflow

Mass Spectrometry

For the analysis of a large molecule like **Ristocetin A sulfate**, electrospray ionization is the preferred method.

- **Sample Preparation:** Prepare a dilute solution of the sample in a solvent compatible with ESI, such as a mixture of water, acetonitrile, and a small amount of formic acid.
- **Instrumentation:** Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.
- **Analysis:** Acquire full scan mass spectra to determine the molecular weight and perform tandem mass spectrometry (MS/MS) to elucidate fragmentation pathways.

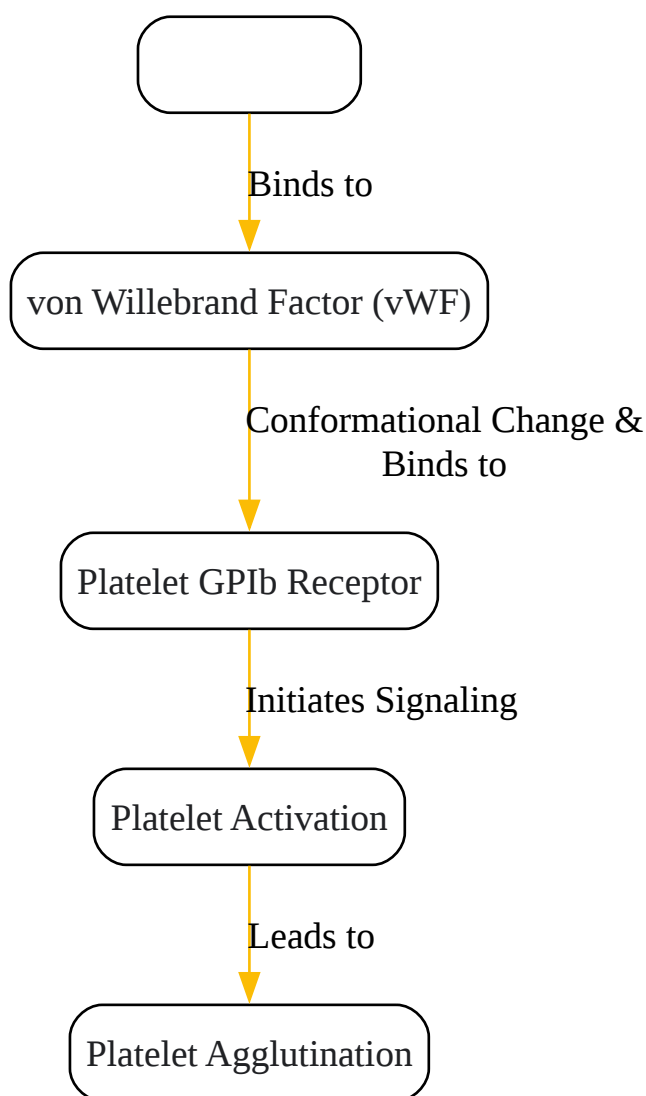


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Mass Spectrometry Workflow

Biological Interaction: Ristocetin-Induced Platelet Agglutination

Ristocetin A is widely used in hematology to diagnose von Willebrand disease through the Ristocetin-Induced Platelet Agglutination (RIPA) assay. Ristocetin induces the binding of von Willebrand factor (vWF) to the platelet glycoprotein Ib (GPIb) receptor, initiating a signaling cascade that leads to platelet agglutination.



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Ristocetin-Induced Platelet Agglutination Pathway

This technical guide provides a foundational understanding of the structural and functional aspects of **Ristocetin A sulfate**. For further detailed data, researchers are encouraged to consult the cited literature and relevant structural databases.

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